molecular formula C19H11ClO3 B3035952 (3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one CAS No. 338786-06-4

(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one

Cat. No.: B3035952
CAS No.: 338786-06-4
M. Wt: 322.7 g/mol
InChI Key: XQMRXIIVBMVBRI-WQRHYEAKSA-N
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Description

(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one typically involves the condensation of a furan derivative with a benzofuran derivative under specific reaction conditions. Common reagents used in the synthesis include:

    Base catalysts: such as sodium hydroxide or potassium carbonate.

    Solvents: such as ethanol or dimethyl sulfoxide (DMSO).

    Reaction temperatures: typically range from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of benzofuran compounds are often explored for their therapeutic potential in treating various diseases.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one
  • (3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one
  • (3Z)-3-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 3-chlorophenyl group, which may impart distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO3/c20-13-5-3-4-12(10-13)17-9-8-14(22-17)11-18-15-6-1-2-7-16(15)19(21)23-18/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMRXIIVBMVBRI-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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